molecular formula C8H8N2O3 B13205464 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13205464
M. Wt: 180.16 g/mol
InChI Key: OSJCSELYESLEMV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl group attached to a pyrazole ring with a formyl and carboxylic acid functional group. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Pyrazoles have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by Gosselin et al. (2018) highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

Research by Bhat et al. (2017) explored the anticancer potential of pyrazole derivatives. The study indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including pancreatic and sarcoma cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MiaPaCa2 (Pancreatic)0.5LDH inhibition
A673 (Sarcoma)0.8Induction of apoptosis

Enzyme Inhibition

The mechanism of action for enzyme inhibition has been studied extensively in relation to pyrazole compounds. A notable finding involves the inhibition of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The compound demonstrated low nanomolar inhibition against LDHA and LDHB, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Study on LDH Inhibition : A quantitative high-throughput screening identified lead compounds with potent LDH inhibition, demonstrating the potential of pyrazole derivatives in cancer therapy .
  • Antimicrobial Efficacy : Various clinical isolates were tested against this compound, confirming its effectiveness in inhibiting bacterial growth .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-cyclopropyl-4-formylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13)

InChI Key

OSJCSELYESLEMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(=O)O)C=O

Origin of Product

United States

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